molecular formula C12H9F2NO2 B3327176 Ethyl 7,8-difluoroquinoline-3-carboxylate CAS No. 318685-46-0

Ethyl 7,8-difluoroquinoline-3-carboxylate

Cat. No.: B3327176
CAS No.: 318685-46-0
M. Wt: 237.2 g/mol
InChI Key: ZTEPBFKSDNOMKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7,8-difluoroquinoline-3-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activity. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .

Preparation Methods

The synthesis of Ethyl 7,8-difluoroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3,4,5,7,8-hexafluoro-4-quinolinthiole with dimethylacetylenedicarboxylate (DMAD) to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 7,8-difluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, nucleophiles like amines or thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 7,8-difluoroquinoline-3-carboxylate has garnered attention in scientific research due to its potential biological activity. It is used in:

Mechanism of Action

The mechanism of action of Ethyl 7,8-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance its binding affinity and stability, making it a potent inhibitor or modulator of biological pathways. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Ethyl 7,8-difluoroquinoline-3-carboxylate can be compared with other fluorinated quinolines, such as:

The uniqueness of this compound lies in its specific fluorine substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 7,8-difluoroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2/c1-2-17-12(16)8-5-7-3-4-9(13)10(14)11(7)15-6-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEPBFKSDNOMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=CC(=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 21.9 g of ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate in 7300 cm3 of ethanol in the presence of 8.8 g of triethylamine and 2.2 g of 5% palladium on carbon was hydrogenated at atmospheric pressure for 1 hour. The solid residue obtained was recrystallized from 300 cm3 of hexane. 17.6 g of ethyl 7,8-difluoroquinoline-3-carboxylate was obtained in the form of white crystals, which melted at 118° C.
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
7300 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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